molecular formula C18H17NO5 B2504633 (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide CAS No. 496779-66-9

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide

Cat. No. B2504633
CAS RN: 496779-66-9
M. Wt: 327.336
InChI Key: WRQWQTJVXRPSTD-XBXARRHUSA-N
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Description

“(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide” is a chemically synthesized compound . It has not been reported to occur naturally . The compound is used as a flavoring substance in specific categories of food .


Synthesis Analysis

The compound can be prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The derivatives were crystallized in acetone, EtOAc, and EtOH .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various spectroscopic techniques and single crystal X-ray diffraction method .

Mechanism of Action

The compound has been used for the detection of carcinogenic lead . The mechanism of action involves the use of the compound as a ligand in an electrochemical sensor for Pb2+ .

Safety and Hazards

The compound did not show genotoxic effects in bacterial mutagenicity and mammalian cell micronucleus assays in vitro . Developmental toxicity was not observed in a study in rats at the dose levels up to 1,000 mg/kg body weight (bw) per day .

properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-14-6-3-12(16(10-14)22-2)4-8-18(20)19-13-5-7-15-17(9-13)24-11-23-15/h3-10H,11H2,1-2H3,(H,19,20)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQWQTJVXRPSTD-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide

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